molecular formula C15H16FN3O B5562940 2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide

2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide

Cat. No. B5562940
M. Wt: 273.30 g/mol
InChI Key: BMGNYYMXSFSMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the fluorophenyl group could impart unique properties to this compound, as fluorine atoms are often used in medicinal chemistry to modify the behavior of molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenyl group, and ethyl groups. These functional groups could engage in various interactions, such as pi stacking (between aromatic rings) and dipole-dipole interactions (due to the polar C-F bonds in the fluorophenyl group) .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in reactions typical for pyrimidines, such as electrophilic and nucleophilic substitutions . The presence of the fluorine atom might also make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Inhibition of Transcription Factors

Pyrimidine derivatives have been studied for their potential to inhibit transcription factors such as NF-kappaB and AP-1. The structure-activity relationship (SAR) studies aim at enhancing oral bioavailability and cellular activity. Modifications to the pyrimidine ring, such as fluorination, have shown comparable activity with potential for improved gastrointestinal permeability (Palanki et al., 2000).

Synthesis of Nucleoside Analogues

Research into pyrimidine nucleosides has led to the development of cyclic N-acylphosphoramidites, which are key intermediates for the stereocontrolled synthesis of oligonucleotide analogues. This work is fundamental for advancements in genetic research and therapeutic applications (Wilk et al., 2000).

Anticancer Activity

Certain pyrimidine derivatives exhibit significant inhibition against the proliferation of cancer cell lines. The synthesis and crystal structure analysis of these compounds provide a basis for understanding their mechanism of action and for developing potential anticancer therapies (Liu et al., 2016).

Novel Synthesis Methods

Advancements in synthesis methods for pyrimidine derivatives, such as microwave-mediated regioselective synthesis, have been explored. These methods offer efficient pathways to create novel compounds with potential biological activity, showcasing the chemical versatility of the pyrimidine scaffold (Vanden Eynde et al., 2001).

Cytotoxic Activity Against Cancer Cell Lines

The synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases has demonstrated cytotoxic activity against various human cancer cell lines. These studies contribute to the identification of potential therapeutic agents and enhance our understanding of the structure-activity relationship in drug design (Hassan et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the potential biological activity of this compound, given that many pyrimidine derivatives have demonstrated therapeutic effects . Additionally, further studies could investigate the compound’s physical and chemical properties, which could inform its potential uses in various applications .

properties

IUPAC Name

2-ethyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-2-14-18-9-12(10-19-14)15(20)17-8-7-11-3-5-13(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGNYYMXSFSMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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